Cas no 1072-99-7 (1-Methylpiperidine-4-thiol)

1-Methylpiperidine-4-thiol is a sulfur-containing heterocyclic compound featuring a piperidine backbone substituted with a methyl group at the nitrogen atom and a thiol functional group at the 4-position. This structure imparts unique reactivity, making it valuable as a versatile intermediate in organic synthesis and pharmaceutical applications. The thiol group enables participation in thiol-ene click chemistry, metal coordination, and nucleophilic substitution reactions, while the methylpiperidine moiety contributes to steric and electronic modulation. Its stability under standard conditions and compatibility with a range of solvents enhance its utility in fine chemical and medicinal chemistry research. The compound is particularly useful for constructing complex molecules requiring selective sulfur incorporation.
1-Methylpiperidine-4-thiol structure
1-Methylpiperidine-4-thiol structure
Product Name:1-Methylpiperidine-4-thiol
CAS No:1072-99-7
MF:C6H13NS
MW:131.23912024498
MDL:MFCD10686852
CID:2872011
PubChem ID:14180391
Update Time:2025-06-14

1-Methylpiperidine-4-thiol Chemical and Physical Properties

Names and Identifiers

    • 1-Methylpiperidine-4-thiol
    • EN300-36160
    • AT13364
    • SCHEMBL1708955
    • AKOS009260007
    • 1-methyl-piperidine-4-thiol
    • 1-methyl-4-piperidinethiol
    • 1072-99-7
    • CS-0216195
    • MFCD10686852
    • 1-methyl-4-mercaptopiperidine
    • TXVSXWOWWHALFQ-UHFFFAOYSA-N
    • 1-Methyl-4-mercaptopiperidin
    • BS-12856
    • 826-653-9
    • MDL: MFCD10686852
    • Inchi: 1S/C6H13NS/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3
    • InChI Key: TXVSXWOWWHALFQ-UHFFFAOYSA-N
    • SMILES: SC1CCN(C)CC1

Computed Properties

  • Exact Mass: 131.07687059g/mol
  • Monoisotopic Mass: 131.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 66.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 4.2Ų

1-Methylpiperidine-4-thiol Pricemore >>

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Additional information on 1-Methylpiperidine-4-thiol

Recent Advances in the Study of 1-Methylpiperidine-4-thiol (CAS: 1072-99-7) in Chemical Biology and Pharmaceutical Research

The compound 1-Methylpiperidine-4-thiol (CAS: 1072-99-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug development and biochemical studies. This thiol-containing piperidine derivative has been explored for its potential as a building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. Recent studies have highlighted its role in modulating enzyme activity, serving as a ligand for metal coordination, and acting as a precursor for the development of prodrugs.

One of the key areas of research involving 1-Methylpiperidine-4-thiol is its application in the design of enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against certain proteases involved in viral replication. The study utilized molecular docking and kinetic assays to elucidate the binding mechanisms, revealing that the thiol group plays a critical role in forming covalent bonds with the active site residues of the target enzymes. These findings open new avenues for the development of antiviral therapies, particularly for RNA viruses.

In addition to its role in enzyme inhibition, 1-Methylpiperidine-4-thiol has been investigated for its potential in metal coordination chemistry. A recent publication in Inorganic Chemistry highlighted its use as a ligand for the synthesis of transition metal complexes with antimicrobial properties. The study reported that copper(II) complexes incorporating this ligand exhibited broad-spectrum activity against drug-resistant bacterial strains, suggesting its utility in addressing the global challenge of antibiotic resistance. The researchers attributed this activity to the ability of the thiol group to facilitate redox reactions, leading to the generation of reactive oxygen species that damage bacterial cell membranes.

Another promising application of 1-Methylpiperidine-4-thiol lies in its use as a prodrug moiety. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored its incorporation into prodrugs designed for targeted drug delivery to the central nervous system (CNS). The researchers found that the thiol group could be strategically modified to enhance blood-brain barrier penetration, thereby improving the bioavailability of CNS-targeted therapeutics. This approach holds particular promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, where drug delivery remains a significant challenge.

Despite these advancements, challenges remain in the optimization of 1-Methylpiperidine-4-thiol-based compounds for clinical use. Issues such as stability, toxicity, and pharmacokinetic properties need to be addressed through further structure-activity relationship studies. Recent computational approaches, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, are being employed to predict and improve the pharmacological profiles of these compounds. These efforts are expected to accelerate the translation of laboratory findings into clinically viable therapeutics.

In conclusion, 1-Methylpiperidine-4-thiol (CAS: 1072-99-7) represents a versatile scaffold in chemical biology and pharmaceutical research, with demonstrated applications in enzyme inhibition, metal coordination chemistry, and prodrug development. Ongoing research continues to uncover new therapeutic potentials for this compound, making it a subject of growing interest in the scientific community. Future studies should focus on addressing the current limitations and exploring novel derivatives to fully harness its therapeutic potential.

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